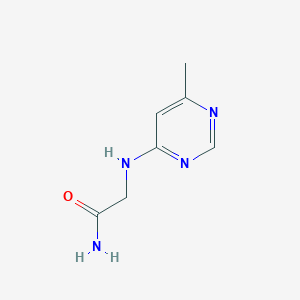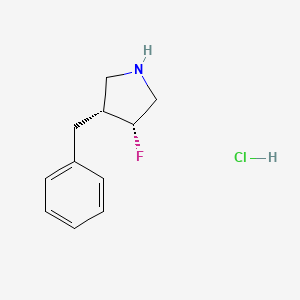
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorine atom, and a pyrrolidine ring. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Benzyl Group: The benzyl group is often introduced via a nucleophilic substitution reaction.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, potentially altering their activity. The benzyl group may also play a role in facilitating interactions with hydrophobic pockets within proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Rel-(3R,4R)-1-benzyl-4-methylpiperidin-3-amine dihydrochloride
- (3R,4R)-rel-3-Hydroxy-1-(phenylmethyl)-4-piperidinecarbonitrile
Uniqueness
Rel-(3R,4R)-3-benzyl-4-fluoropyrrolidine hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. This fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H15ClFN |
|---|---|
Molekulargewicht |
215.69 g/mol |
IUPAC-Name |
(3R,4R)-3-benzyl-4-fluoropyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-11-8-13-7-10(11)6-9-4-2-1-3-5-9;/h1-5,10-11,13H,6-8H2;1H/t10-,11+;/m1./s1 |
InChI-Schlüssel |
ZMRCVNPKGQFJOD-DHXVBOOMSA-N |
Isomerische SMILES |
C1[C@H]([C@H](CN1)F)CC2=CC=CC=C2.Cl |
Kanonische SMILES |
C1C(C(CN1)F)CC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B13340872.png)

![2-Amino-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13340894.png)
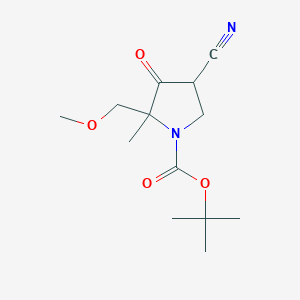
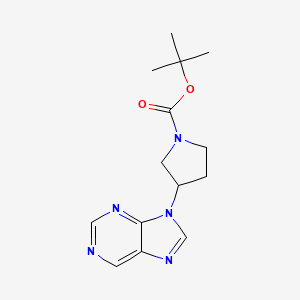

![3-((6-(4-Bromophenyl)-2-(4-chlorobenzyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl)methylene)indolin-2-one](/img/structure/B13340915.png)
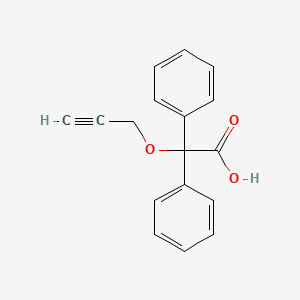
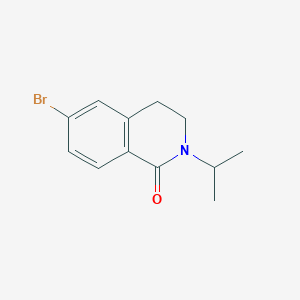
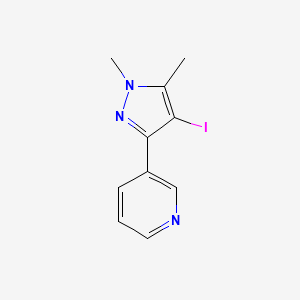

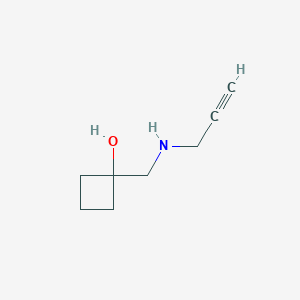
![3-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propanoic acid](/img/structure/B13340964.png)
